[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone
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Overview
Description
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some novel triazole derivatives, including structures similar to the specified compound, have been synthesized and screened for antimicrobial activities. Compounds within this class have demonstrated good to moderate activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Logic Gates
Compounds with a structure incorporating elements such as a piperazine receptor and an aryl group have been designed as fluorescent logic gates. These compounds exhibit reconfigurable logic between TRANSFER and AND logic by altering solvent polarity, suggesting applications in probing cellular microenvironments and protein interfaces (Gauci & Magri, 2022).
Apoptosis Induction and Tubulin Polymerization Inhibition
A library of triazole-piperazin-1-yl)methanone derivatives has been synthesized and screened for cytotoxic activity against various cancer cell lines. Among these, specific compounds have shown high cytotoxicity and the ability to induce apoptosis in cancer cells, as well as inhibit tubulin polymerization. These findings suggest potential applications in cancer therapy (Manasa et al., 2020).
Anticonvulsant Agents
Novel derivatives of 1,2,4-triazine, structurally related to the compound , have been synthesized and evaluated for anticonvulsant activities. Some of these compounds have shown promising results in maximal electroshock (MES) tests, suggesting potential applications in developing new anticonvulsant drugs (Malik & Khan, 2014).
Anti-Mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has been identified as a new chemotype with anti-mycobacterial potential. Several derivatives have shown low micromolar activity against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Pancholia et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.
Mode of Action
This compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 receptors . This activation mimics the effect of dopamine, a neurotransmitter that is naturally produced in the body. The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body.
Biochemical Pathways
Upon activation of the D2 and D3 receptors, this compound influences several biochemical pathways. These include the dopaminergic pathways which are involved in motor control, reward, and several other functions . The exact downstream effects can vary widely depending on the specific context and individual.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% being eliminated within 24 hours and nearly all of it being eliminated within 48 hours . Approximately 25% is excreted through the bile .
Result of Action
The activation of the D2 and D3 receptors by this compound leads to a variety of molecular and cellular effects. These can include changes in neuron firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects can vary depending on the specific receptor and its location in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how well it can bind to its target receptors . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .
Properties
CAS No. |
1291848-94-6 |
---|---|
Molecular Formula |
C23H26N6O3 |
Molecular Weight |
434.5 |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
PVWOUGGZSPSXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
solubility |
not available |
Origin of Product |
United States |
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